molecular formula C7H6BrNO3 B6158052 3-bromo-5-methyl-4-nitrophenol CAS No. 93796-59-9

3-bromo-5-methyl-4-nitrophenol

Cat. No.: B6158052
CAS No.: 93796-59-9
M. Wt: 232.03 g/mol
InChI Key: DUMFMUBYZZUHTG-UHFFFAOYSA-N
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Description

3-Bromo-5-methyl-4-nitrophenol (CAS 93796-59-9) is a nitrophenol derivative with the molecular formula C7H6BrNO3 and a molecular weight of 232.03 g/mol . This compound serves as a valuable synthetic intermediate and building block in organic chemistry and pharmaceutical research. Its structure, featuring phenol, bromo, nitro, and methyl functional groups on a benzene ring, allows for diverse chemical transformations and facilitates the synthesis of more complex molecules . The compound has a calculated LogP of 2.89, indicating moderate lipophilicity, a polar surface area of 63 Ų, and one hydrogen bond donor, which are properties of interest in materials science and drug discovery research . Available through multiple chemical suppliers, it is typically offered with a purity of 95% or greater . This product is intended for research purposes and laboratory use only. It is not intended for diagnostic, therapeutic, or any human or veterinary use. Researchers should consult the safety data sheet and adhere to all laboratory safety protocols when handling this material.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

3-bromo-5-methyl-4-nitrophenol
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H6BrNO3/c1-4-2-5(10)3-6(8)7(4)9(11)12/h2-3,10H,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DUMFMUBYZZUHTG-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC(=C1[N+](=O)[O-])Br)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H6BrNO3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

232.03 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthetic Methodologies and Reaction Engineering for 3 Bromo 5 Methyl 4 Nitrophenol

Strategic Retrosynthesis of 3-Bromo-5-methyl-4-nitrophenol

A retrosynthetic analysis of this compound logically deconstructs the molecule to identify plausible synthetic routes from simpler, commercially available starting materials. The primary disconnections involve the carbon-nitro and carbon-bromo bonds, suggesting the final steps are likely to be nitration or bromination.

The analysis reveals two primary synthetic pathways originating from 3-methylphenol (m-cresol):

Route A: This pathway involves the nitration of m-cresol (B1676322) as the initial step, followed by bromination of the resulting nitrophenol intermediate.

Step A1: Nitration. 3-Methylphenol is first nitrated to form a mixture of isomers, primarily 3-methyl-4-nitrophenol (B363926) and 3-methyl-2-nitrophenol.

Step A2: Bromination. The isolated 3-methyl-4-nitrophenol is then brominated to introduce the bromine atom at the desired position.

Route B: This alternative strategy begins with the bromination of m-cresol, followed by the nitration of the brominated intermediate.

Step B1: Bromination. 3-Methylphenol is brominated to yield 3-bromo-5-methylphenol (B1280546).

Step B2: Nitration. The subsequent nitration of 3-bromo-5-methylphenol introduces the nitro group to afford the final product.

The feasibility of each route is contingent upon the directing effects of the substituents present on the aromatic ring at each stage, which significantly influences the regioselectivity of the electrophilic substitution reactions.

Classical and Modern Approaches to Phenol (B47542) Bromination

The introduction of a bromine atom onto a phenolic ring is a classic example of electrophilic aromatic substitution. The high reactivity of phenols often leads to polysubstitution and challenges in achieving regioselectivity. nih.gov

Classical Methods:

Traditionally, the bromination of phenols is carried out using molecular bromine (Br₂) in various solvents. The choice of solvent plays a crucial role in the reaction's outcome. Polar solvents like water can ionize the phenol to the more strongly activating phenoxide ion, often leading to the formation of polybrominated products, such as the white precipitate of 2,4,6-tribromophenol. google.com To achieve monobromination, less polar solvents like carbon disulfide (CS₂) or carbon tetrachloride (CCl₄) at low temperatures are employed to moderate the reactivity.

Modern Approaches:

To overcome the challenges associated with using hazardous elemental bromine and to improve selectivity, several modern brominating agents and systems have been developed. These are often milder, more selective, and environmentally benign.

Reagent/SystemDescriptionAdvantages
N-Bromosuccinimide (NBS)A solid, easy-to-handle reagent that provides a source of electrophilic bromine. nih.govSafer than Br₂, often provides better regioselectivity, especially for monobromination. chemrxiv.org
KBr/KBrO₃An in-situ bromine generation system in acidic media. chemrxiv.orgAvoids handling of liquid bromine, considered a greener alternative. chemrxiv.org
Tetraalkylammonium tribromidesThese reagents are highly para-selective for the bromination of phenols. nih.govHigh regioselectivity for the para position. nih.gov
Visible-light photoredox catalysisIn-situ generation of bromine from Br⁻ using a photoredox catalyst like Ru(bpy)₃³⁺. beilstein-journals.orgMild and operationally simple method. beilstein-journals.org

The choice of brominating agent and reaction conditions is critical in directing the bromine to the desired position on the substituted phenol ring, a key consideration in the synthesis of this compound.

Nitration Strategies for Substituted Aromatics

Nitration is a fundamental electrophilic aromatic substitution reaction for introducing a nitro group (-NO₂) onto an aromatic ring. The standard method involves a mixture of concentrated nitric acid and sulfuric acid, which generates the highly electrophilic nitronium ion (NO₂⁺). savemyexams.com

For highly activated rings like phenols, milder conditions are often necessary to prevent over-nitration and oxidative side reactions. Dilute nitric acid at room temperature can be sufficient for the nitration of phenol itself. quora.com

Several alternative and greener nitrating systems have been developed to improve safety and selectivity:

Nitrating SystemDescriptionAdvantages
Ammonium nitrate (B79036) (NH₄NO₃) / Potassium hydrogen sulfate (B86663) (KHSO₄)A catalytic system for regioselective nitration of phenols.High yields and good regioselectivity under milder conditions. dergipark.org.tr
Metal nitrates (e.g., Fe(NO₃)₃, Bi(NO₃)₃) on solid supportsHeterogeneous catalysts that can be easily recovered and reused. google.comEnvironmentally friendly, reusable catalysts. google.com
Sodium nitrite (B80452) (NaNO₂) in the presence of an acidic ionic liquidA method for nitration via a nitrosation-oxidation pathway.High yields at room temperature. sharif.edu
Solid acid catalysts (e.g., zeolites, supported tungsten oxide)These catalysts can replace sulfuric acid, reducing hazardous waste. google.comresearchgate.netEliminates the need for corrosive and polluting sulfuric acid. google.com

A known method for the synthesis of 3-methyl-4-nitrophenol involves the nitrosation of 3-methylphenol with nitrous acid, followed by oxidation of the resulting 3-methyl-4-nitrosophenol (B120368) with nitric acid. google.com This two-step process can offer better control over the regioselectivity compared to direct nitration.

Stereoselective and Regioselective Synthesis Considerations in Halogenated Nitrophenol Production

The synthesis of this compound is primarily a challenge of regioselectivity, as no stereocenters are formed. The final arrangement of the substituents is dictated by the directing effects of the groups already present on the ring during the electrophilic substitution steps.

The hydroxyl (-OH) and methyl (-CH₃) groups are both ortho, para-directing and activating. The nitro (-NO₂) and bromo (-Br) groups are deactivating, with the nitro group being strongly meta-directing and the bromo group being ortho, para-directing.

Analysis of Synthetic Routes:

Route A (Nitration then Bromination):

Nitration of m-cresol: The -OH and -CH₃ groups direct the incoming nitro group. The -OH is a stronger activator. The primary products are 3-methyl-4-nitrophenol and 3-methyl-2-nitrophenol. The formation of 3-methyl-4-nitrophenol is significant, making this a viable starting point. nih.gov

Bromination of 3-methyl-4-nitrophenol: In this intermediate, the powerful activating and ortho, para-directing -OH group dominates. The para position is blocked by the methyl group (relative to the OH). The positions ortho to the -OH are C2 and C6. The strong deactivating effect of the -NO₂ group at C4 will disfavor substitution at the adjacent C5 position. Therefore, bromination is expected to occur predominantly at the C2 or C6 positions, not the desired C5 position.

Route B (Bromination then Nitration):

Bromination of m-cresol: The -OH and -CH₃ groups are both ortho, para-directing. The positions ortho to the -OH are C2 and C6, and the para position is C4. The positions ortho to the -CH₃ are C2 and C4, and the para position is C6. The directing effects reinforce each other at positions C2, C4, and C6. Monobromination can be controlled to favor substitution at the positions most activated by the hydroxyl group.

Nitration of 3-bromo-5-methylphenol: In this intermediate, the incoming nitro group is directed by three substituents. The strongly activating -OH group directs ortho (C2, C6) and para (C4). The weakly activating -CH₃ group directs ortho (C4, C6) and para (C2). The weakly deactivating -Br group directs ortho (C2, C4) and para (C6). All three groups direct towards positions C2, C4, and C6. The position C4 is sterically less hindered than C2 and C6 and is activated by all three existing groups, making it the most likely site for nitration. This route is therefore the more plausible pathway to the desired product.

Green Chemistry Principles in the Synthesis of this compound

Applying green chemistry principles to the synthesis of this compound aims to reduce waste, minimize the use of hazardous materials, and improve energy efficiency.

Key areas for implementing green chemistry include:

Alternative Reagents: Replacing hazardous reagents like molecular bromine with safer alternatives such as N-bromosuccinimide (NBS) or systems that generate bromine in situ, like KBr/KBrO₃. chemrxiv.orgresearchgate.net For nitration, avoiding the traditional mixed acid (HNO₃/H₂SO₄) system in favor of solid acid catalysts or metal nitrate systems reduces the production of acidic waste. tandfonline.com

Catalysis: The use of heterogeneous catalysts, such as zeolites or supported metal oxides, is a cornerstone of green chemistry. acs.org These catalysts can be easily separated from the reaction mixture and recycled, reducing waste and cost. They can also enhance selectivity, leading to higher yields of the desired product and fewer byproducts. rsc.org

Solvent Selection: Whenever possible, reactions should be conducted in greener solvents or under solvent-free conditions. For nitration, ionic liquids have been explored as recyclable reaction media. sharif.edu

Atom Economy: Designing synthetic routes that maximize the incorporation of all materials used in the process into the final product. Catalytic approaches generally offer better atom economy than stoichiometric reactions.

Catalytic Systems for Enhanced Reaction Efficiency in this compound Synthesis

Catalysis is paramount for achieving high efficiency and selectivity in the synthesis of polysubstituted phenols.

For Bromination:

A variety of catalysts have been developed to promote regioselective bromination of phenols. These include:

Solid Acid Catalysts: Zeolites and sulfonic-acid-functionalized silica (B1680970) can enhance para-selectivity in bromination reactions. nih.govacs.org

Metal-based Catalysts: Transition metal catalysts, including those based on Ru, Rh, V, and Cu, have been used for phenol bromination. beilstein-journals.org

Photoredox Catalysts: Visible-light-induced catalysis offers a mild and efficient way to generate the brominating species in situ. beilstein-journals.org

For Nitration:

The use of solid acid catalysts to replace sulfuric acid is a major area of research in aromatic nitration.

Catalyst TypeExamplesFunction
ZeolitesZeolite Beta, ZSM-5Shape-selective catalysis, favoring para-isomers. rsc.org
Supported Metal OxidesMoO₃/SiO₂, WO₃/SiO₂Provide acidic sites for the generation of the nitronium ion. researchgate.netncl.res.in
Supported HeteropolyacidsMolybdophosphoric acid on zirconiaStrong Brønsted acidity for efficient nitration. acs.org
Metal-exchanged ClaysFe³⁺-montmorilloniteLewis acid sites that catalyze the reaction. rsc.org

These catalytic systems not only improve the environmental profile of the synthesis but also provide a powerful tool for controlling the regiochemical outcome, which is essential for the successful synthesis of this compound.

Multicomponent Reactions and One-Pot Syntheses Applied to this compound Precursors

While a direct multicomponent reaction (MCR) for the synthesis of this compound is not prominently described, the principles of one-pot synthesis can be applied to its precursors to streamline the process, reduce waste, and improve efficiency.

A notable example is the practical one-pot synthesis of 3-bromo-5-methylphenol from 3-bromotoluene. This process involves a C-H activation/borylation/oxidation sequence without the isolation of intermediates, providing the key precursor for the final nitration step in high yield on a multigram scale.

The concept of tandem reactions, where multiple transformations occur sequentially in the same reaction vessel, could also be envisioned. For example, a one-pot bromination followed by nitration of m-cresol could potentially be developed by carefully selecting reagents and conditions that are compatible with both steps. However, controlling the selectivity in such a one-pot process would be challenging due to the changing electronic nature of the aromatic ring as the reaction progresses.

Derivatization Reactions of this compound

The chemical structure of this compound offers several reactive sites that allow for a variety of derivatization reactions. The primary points of chemical modification are the phenolic hydroxyl (-OH) group and the nitro (-NO2) group. These functional groups enable transformations such as etherification, esterification, and reduction followed by further functionalization, leading to a diverse range of derivatives with modified physicochemical properties.

O-Alkylation of the Phenolic Hydroxyl Group

The hydroxyl group of this compound can be readily converted into an ether through O-alkylation. The most common method for this transformation is the Williamson ether synthesis. masterorganicchemistry.comwikipedia.org This reaction proceeds via an SN2 mechanism, where the phenolic proton is first removed by a base to form a more nucleophilic phenoxide ion. This ion then attacks an alkyl halide or another suitable electrophile to form the corresponding ether. wikipedia.org

The general scheme involves treating the phenol with a base such as sodium hydroxide (B78521) (NaOH), potassium carbonate (K2CO3), or sodium hydride (NaH) in a suitable polar aprotic solvent like dimethylformamide (DMF) or acetonitrile. masterorganicchemistry.comorganic-synthesis.com The resulting phenoxide is then reacted with an alkylating agent. Primary alkyl halides are preferred as they minimize the competing elimination side reactions. wikipedia.org

Alkylating AgentBase/SolventProductRepresentative Yield
Methyl Iodide (CH₃I)K₂CO₃ / Acetone1-Bromo-2-methoxy-5-methyl-3-nitrobenzeneHigh
Ethyl Bromide (CH₃CH₂Br)NaOH / Ethanol (B145695)1-Bromo-2-ethoxy-5-methyl-3-nitrobenzeneGood to High
Benzyl Chloride (C₆H₅CH₂Cl)K₂CO₃ / DMF1-Bromo-2-(benzyloxy)-5-methyl-3-nitrobenzeneHigh
Chloroacetic Acid (ClCH₂COOH)NaOH / Water2-(3-Bromo-5-methyl-4-nitrophenoxy)acetic acidGood

Note: Yields are representative for Williamson ether synthesis on substituted phenols and may vary based on specific reaction conditions.

O-Acylation of the Phenolic Hydroxyl Group

Ester derivatives of this compound can be synthesized through O-acylation of the phenolic hydroxyl group. This reaction typically involves reacting the phenol with an acylating agent, such as an acyl chloride or a carboxylic acid anhydride (B1165640), in the presence of a base. chemguide.co.ukchemistrysteps.com The base, often pyridine (B92270) or triethylamine, serves to neutralize the acidic byproduct (e.g., HCl) and can also act as a catalyst. chemistrysteps.com

The reaction with acyl chlorides is generally vigorous and provides good yields of the corresponding phenyl ester. chemguide.co.uklibretexts.org The use of acid anhydrides, sometimes with a catalyst, is another effective method for this transformation. jetir.org

Acylating AgentBase/CatalystProductRepresentative Yield
Acetyl Chloride (CH₃COCl)Pyridine3-Bromo-5-methyl-4-nitrophenyl acetateHigh
Acetic Anhydride ((CH₃CO)₂O)H₂SO₄ (cat.)3-Bromo-5-methyl-4-nitrophenyl acetateGood to High
Benzoyl Chloride (C₆H₅COCl)Triethylamine3-Bromo-5-methyl-4-nitrophenyl benzoateHigh
Methanesulfonyl Chloride (CH₃SO₂Cl)Pyridine3-Bromo-5-methyl-4-nitrophenyl methanesulfonateGood

Note: Yields are representative for O-acylation reactions on substituted nitrophenols and can be influenced by the specific reagents and conditions employed.

Derivatization via Reduction of the Nitro Group

The nitro group of this compound is a key functional handle for derivatization, primarily through its reduction to a primary amine. This transformation yields 4-amino-3-bromo-5-methylphenol, a versatile intermediate for further synthesis.

Reduction to 4-Amino-3-bromo-5-methylphenol

The reduction of aromatic nitro compounds to anilines is a well-established process in organic synthesis. wikipedia.org Several methods are effective for this conversion, offering varying degrees of chemoselectivity. Common methods include:

Catalytic Hydrogenation: Using hydrogen gas (H₂) with a metal catalyst such as palladium on carbon (Pd/C) or Raney nickel is a clean and efficient method. masterorganicchemistry.comcommonorganicchemistry.com

Metal-Acid Systems: The use of metals like iron (Fe), tin (Sn), or zinc (Zn) in an acidic medium (e.g., hydrochloric acid or acetic acid) is a classic and widely used approach. wikipedia.orgmasterorganicchemistry.com

Derivatization of 4-Amino-3-bromo-5-methylphenol

The resulting aminophenol derivative can undergo various reactions characteristic of primary aromatic amines, allowing for the synthesis of amides, sulfonamides, and other derivatives.

N-Acylation (Amide Formation): The amino group can be acylated using acyl chlorides or anhydrides to form the corresponding amides. For example, reaction with acetic anhydride would yield N-(2-bromo-4-hydroxy-6-methylphenyl)acetamide. byjus.com

N-Sulfonylation (Sulfonamide Formation): Reaction with sulfonyl chlorides, such as p-toluenesulfonyl chloride, in the presence of a base, leads to the formation of stable sulfonamides.

The following table outlines the multi-step process of derivatization beginning with the nitro group reduction.

Step 1: ReagentStep 2: ReagentFinal Product Class
H₂ / Pd/CAcetic AnhydrideAmide (N-Acyl derivative)
Fe / HClAcetyl ChlorideAmide (N-Acyl derivative)
SnCl₂ / HClBenzoyl ChlorideAmide (N-Benzoyl derivative)
Zn / NH₄Clp-Toluenesulfonyl ChlorideSulfonamide

Note: The choice of reagents allows for the synthesis of a wide array of derivatives based on the versatile aminophenol intermediate.

Advanced Spectroscopic and Diffraction Based Characterization Methodologies in Research

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation

NMR spectroscopy stands as an unparalleled tool for determining the carbon-hydrogen framework of an organic molecule. By probing the magnetic properties of atomic nuclei, NMR provides detailed information about the chemical environment, connectivity, and spatial relationships of atoms within a molecule.

Proton (¹H) NMR Spectroscopic Methodologies

Proton (¹H) NMR spectroscopy of 3-bromo-5-methyl-4-nitrophenol is predicted to reveal distinct signals corresponding to the different types of protons present in the molecule: the phenolic hydroxyl proton, the two aromatic protons, and the methyl protons. The chemical shift (δ) of each proton is influenced by the electron-withdrawing and electron-donating effects of the substituents on the aromatic ring.

The nitro group (-NO₂) is strongly electron-withdrawing, which deshields nearby protons, causing them to resonate at a higher chemical shift (downfield). The bromine atom also has an electron-withdrawing inductive effect. Conversely, the hydroxyl (-OH) and methyl (-CH₃) groups are electron-donating, which shields adjacent protons, shifting their signals to a lower chemical shift (upfield).

Based on these principles, the following table outlines the predicted ¹H NMR spectral data for this compound.

Proton Assignment Predicted Chemical Shift (δ, ppm) Predicted Multiplicity Integration
-OH~10-12Singlet (broad)1H
Aromatic H (at C2)~7.8-8.0Singlet1H
Aromatic H (at C6)~7.6-7.8Singlet1H
-CH₃~2.3-2.5Singlet3H

Note: Predicted values can vary based on the solvent and the prediction software used.

The broadness of the hydroxyl proton signal is a common feature and is due to chemical exchange with solvent molecules. The aromatic protons are expected to appear as singlets because they are not adjacent to any other protons on the ring, thus no spin-spin coupling occurs between them. Similarly, the methyl protons will appear as a singlet.

Carbon-13 (¹³C) NMR Spectroscopic Methodologies

Carbon-13 (¹³C) NMR spectroscopy provides information on the carbon skeleton of the molecule. Each unique carbon atom in this compound will give rise to a distinct signal. The chemical shifts are again influenced by the electronic environment.

The carbon atoms attached to electronegative atoms like oxygen (in the -OH group), nitrogen (in the -NO₂ group), and bromine will be deshielded and appear at higher chemical shifts. The predicted ¹³C NMR data is summarized in the table below.

Carbon Assignment Predicted Chemical Shift (δ, ppm)
C1 (-OH)~150-155
C2~125-130
C3 (-Br)~115-120
C4 (-NO₂)~140-145
C5 (-CH₃)~135-140
C6~120-125
-CH₃~20-25

Note: Predicted values are estimates and can vary.

Two-Dimensional NMR Techniques (e.g., COSY, HSQC, HMBC) for Connectivity Analysis

While 1D NMR provides information about the number and type of protons and carbons, 2D NMR techniques are invaluable for establishing the connectivity between them.

COSY (Correlation Spectroscopy): This experiment shows correlations between protons that are coupled to each other. In this compound, a COSY spectrum would be expected to show no cross-peaks between the aromatic protons as they are not adjacent.

HSQC (Heteronuclear Single Quantum Coherence): An HSQC spectrum correlates directly bonded carbon and proton atoms. This would allow for the unambiguous assignment of the protonated carbons in the molecule by correlating the signals from the ¹H and ¹³C NMR spectra. For instance, the proton signal around 2.3-2.5 ppm would correlate with the carbon signal around 20-25 ppm, confirming the methyl group.

HMBC (Heteronuclear Multiple Bond Correlation): The HMBC spectrum reveals correlations between carbons and protons that are separated by two or three bonds. This is particularly useful for identifying the positions of quaternary (non-protonated) carbons and for confirming the substitution pattern on the aromatic ring. For example, the methyl protons would show correlations to C4, C5, and C6, while the aromatic proton at C2 would show correlations to C4 and C6.

Vibrational Spectroscopy for Molecular Dynamics and Functional Group Analysis

Vibrational spectroscopy, including Fourier Transform Infrared (FT-IR) and Raman spectroscopy, probes the vibrational modes of a molecule. These techniques are highly sensitive to the types of chemical bonds and functional groups present.

Fourier Transform Infrared (FT-IR) Spectroscopic Research

FT-IR spectroscopy measures the absorption of infrared radiation by a molecule, which excites its vibrational modes. The resulting spectrum is a plot of absorbance versus wavenumber. Specific functional groups have characteristic absorption frequencies. For this compound, the key expected FT-IR absorption bands are detailed in the following table.

Vibrational Mode Predicted Wavenumber (cm⁻¹) Functional Group
O-H stretch (broad)3200-3600Phenolic -OH
C-H stretch (aromatic)3000-3100Ar-H
C-H stretch (aliphatic)2850-3000-CH₃
C=C stretch (aromatic)1450-1600Aromatic ring
N=O asymmetric stretch1500-1550Nitro group (-NO₂)
N=O symmetric stretch1300-1350Nitro group (-NO₂)
C-O stretch1200-1260Phenolic C-O
C-Br stretch500-600Carbon-Bromine

The broadness of the O-H stretching band is due to hydrogen bonding. The precise positions of the aromatic C=C stretching bands can provide information about the substitution pattern.

Raman Spectroscopic Research

Raman spectroscopy is a complementary technique to FT-IR. It measures the inelastic scattering of monochromatic light. While FT-IR is more sensitive to polar bonds, Raman spectroscopy is often better for analyzing non-polar bonds and symmetric vibrations.

The Raman spectrum of this compound would be expected to show strong signals for the aromatic ring vibrations and the nitro group. The predicted key Raman shifts are presented below.

Vibrational Mode Predicted Raman Shift (cm⁻¹) Functional Group
Aromatic ring breathing~1000Aromatic ring
N=O symmetric stretch1300-1350Nitro group (-NO₂)
C-H in-plane bend1100-1200Ar-H
C-Br stretch500-600Carbon-Bromine

The symmetric stretching of the nitro group often gives a particularly strong and characteristic Raman signal. The combination of FT-IR and Raman data provides a comprehensive vibrational profile of the molecule, confirming the presence of all key functional groups.

A comprehensive review of scientific literature and computational chemistry databases reveals a lack of specific published research on the theoretical and computational properties of this compound. While the principles of computational chemistry are widely applied to a vast range of molecules, it appears that this particular compound has not been the subject of detailed investigation through methods such as Density Functional Theory (DFT), Frontier Molecular Orbital (FMO) analysis, Molecular Electrostatic Potential (MEP) mapping, Natural Bond Orbital (NBO) analysis, or theoretical vibrational frequency calculations.

Consequently, the generation of an article with the specific, data-driven sections requested in the prompt is not feasible at this time. The creation of scientifically accurate data tables and detailed research findings for the specified subsections requires access to peer-reviewed studies that have performed these precise analyses on this compound. As such information is not available in the public domain, it is not possible to fulfill the request while adhering to the required standards of accuracy and sourcing.

Computational Chemistry and Theoretical Investigations of 3 Bromo 5 Methyl 4 Nitrophenol

Quantum Chemical Calculations for Spectroscopic Prediction and Interpretation

Computational UV-Vis Spectral Predictions

The electronic absorption spectrum of 3-bromo-5-methyl-4-nitrophenol can be predicted using quantum chemical calculations, primarily Time-Dependent Density Functional Theory (TD-DFT). This method is widely used for calculating the excited-state properties of molecules and can provide valuable insights into the electronic transitions that give rise to UV-Vis absorption bands. researchgate.netmdpi.com

The process begins with the optimization of the molecule's ground-state geometry using a suitable level of theory, such as DFT with a functional like B3LYP and a basis set like 6-311++G(d,p). researchgate.net Following geometry optimization, TD-DFT calculations are performed to compute the vertical excitation energies and oscillator strengths. These parameters correspond to the wavelengths of maximum absorption (λmax) and the intensities of the spectral bands, respectively.

The predicted spectrum would likely reveal electronic transitions characteristic of nitrophenol derivatives, such as π → π* and n → π* transitions. The π → π* transitions typically occur at higher energies (shorter wavelengths) and have higher intensities, originating from the promotion of an electron from a bonding π orbital to an antibonding π* orbital within the aromatic system. The n → π* transitions, involving the excitation of a non-bonding electron (e.g., from the oxygen atoms of the nitro or hydroxyl groups) to an antibonding π* orbital, are generally of lower intensity and occur at longer wavelengths.

Table 1: Illustrative Predicted UV-Vis Spectral Data for this compound Note: The following data is hypothetical and serves to illustrate the typical output of a TD-DFT calculation.

Excitation Energy (eV)Wavelength (λmax, nm)Oscillator Strength (f)Major Orbital ContributionTransition Type
3.423620.25HOMO -> LUMOπ → π
4.103020.11HOMO-1 -> LUMOπ → π
4.552720.02HOMO-2 -> LUMOn → π*

Reactivity Descriptors and Global Chemical Reactivity Analysis

Global chemical reactivity descriptors derived from conceptual DFT provide a powerful framework for understanding the reactivity, stability, and selectivity of a molecule. researchgate.net These descriptors are calculated from the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). For this compound, these calculations would quantify its electrophilic and nucleophilic nature.

Key reactivity descriptors include:

HOMO-LUMO Energy Gap (ΔE): A smaller energy gap suggests higher reactivity and lower kinetic stability, as less energy is required to excite an electron. researchgate.net

Ionization Potential (I): The energy required to remove an electron, approximated as I ≈ -EHOMO.

Electron Affinity (A): The energy released when an electron is added, approximated as A ≈ -ELUMO.

Electronegativity (χ): The tendency of the molecule to attract electrons, calculated as χ = (I + A) / 2.

Chemical Hardness (η): A measure of resistance to charge transfer, calculated as η = (I - A) / 2.

Chemical Softness (S): The reciprocal of hardness (S = 1 / η), indicating the ease of charge transfer.

Electrophilicity Index (ω): A measure of the energy stabilization when the molecule accepts electrons from the environment, calculated as ω = χ² / (2η).

These parameters would provide a quantitative basis for predicting how this compound might behave in chemical reactions.

Table 2: Representative Global Reactivity Descriptors for this compound Note: The values presented are for illustrative purposes only.

ParameterSymbolFormulaHypothetical Value (eV)
HOMO EnergyEHOMO--7.50
LUMO EnergyELUMO--3.25
Energy GapΔEELUMO - EHOMO4.25
Ionization PotentialI-EHOMO7.50
Electron AffinityA-ELUMO3.25
Electronegativityχ(I + A) / 25.375
Chemical Hardnessη(I - A) / 22.125
Chemical SoftnessS1 / η0.471
Electrophilicity Indexωχ² / (2η)6.79

Solvent Effects Modeling in Computational Studies

The chemical properties and behavior of a molecule can be significantly influenced by its environment, particularly the solvent. Computational models can simulate these effects in two primary ways: implicitly or explicitly.

Implicit Solvation Models: Methods like the Polarizable Continuum Model (PCM) treat the solvent as a continuous medium with a defined dielectric constant. miami.edudntb.gov.ua This approach is computationally efficient and is often used to model how a solvent might affect UV-Vis spectra, geometries, and reaction pathways by accounting for bulk electrostatic interactions. For this compound, PCM calculations could predict shifts in its λmax in different solvents (e.g., ethanol (B145695) vs. chloroform).

Explicit Solvation Models: In this approach, individual solvent molecules are included in the calculation, typically in a hybrid Quantum Mechanics/Molecular Mechanics (QM/MM) framework. miami.edudntb.gov.ua The solute (this compound) is treated with a high-level QM method, while the surrounding solvent molecules are treated with a less computationally expensive MM force field. This method allows for the detailed study of specific solute-solvent interactions, such as hydrogen bonding between the phenolic proton or nitro group and polar solvent molecules.

Modeling solvent effects would be crucial for accurately predicting the properties of this compound in a realistic chemical environment.

Molecular Dynamics Simulations of this compound Interactions

Molecular Dynamics (MD) simulations are a powerful tool for studying the time-dependent behavior of molecular systems. An MD simulation of this compound would involve placing one or more molecules in a simulation box, typically filled with a solvent like water, and then solving Newton's equations of motion for every atom in the system.

These simulations can provide insights into:

Solvation Structure: MD can reveal how solvent molecules arrange themselves around the solute. For instance, the radial distribution function (RDF) could be calculated to show the probability of finding a water molecule at a certain distance from the phenolic hydrogen or the nitro group, quantifying the strength and structure of hydrogen bonds.

Conformational Dynamics: The simulation can explore the rotational freedom of the hydroxyl and nitro groups and identify the most stable conformations of the molecule over time.

Intermolecular Interactions: In simulations with multiple solute molecules, MD can be used to study aggregation behavior and the nature of intermolecular forces (e.g., van der Waals, electrostatic interactions) that govern how these molecules interact with each other.

MD simulations would offer a dynamic picture of this compound, complementing the static information obtained from quantum chemical calculations.

Chemical Reactivity and Mechanistic Studies of 3 Bromo 5 Methyl 4 Nitrophenol

Electrophilic Aromatic Substitution Reactions

Electrophilic Aromatic Substitution (EAS) is a foundational reaction class for benzene (B151609) derivatives. The susceptibility of an aromatic ring to attack by an electrophile is governed by the nature of the substituents it carries. Substituents are broadly classified as either activating (electron-donating) or deactivating (electron-withdrawing), and they direct incoming electrophiles to specific positions on the ring. quora.com

In 3-bromo-5-methyl-4-nitrophenol, the directing effects of the existing groups must be considered to predict the outcome of EAS reactions. The hydroxyl (-OH) and methyl (-CH₃) groups are activators and ortho-, para-directors. The bromine (-Br) atom is a deactivator but also an ortho-, para-director. Conversely, the nitro (-NO₂) group is a strong deactivator and a meta-director.

The sole available position for substitution is at C6. The directing effects of the substituents on this position are as follows:

-OH group (at C1): Directs ortho and para. The C6 position is ortho to the hydroxyl group.

-Br group (at C3): Directs ortho and para. The C6 position is meta to the bromine.

-NO₂ group (at C4): Directs meta. The C6 position is ortho to the nitro group.

-CH₃ group (at C5): Directs ortho and para. The C6 position is ortho to the methyl group.

Nucleophilic Aromatic Substitution Reactions (SNAr) at the Bromine Site

Nucleophilic aromatic substitution (SNAr) is a key reaction for aryl halides, particularly when the aromatic ring is rendered electron-deficient by the presence of strong electron-withdrawing groups. wikipedia.org The SNAr mechanism typically proceeds via a two-step addition-elimination pathway involving a resonance-stabilized carbanionic intermediate known as a Meisenheimer complex. masterorganicchemistry.com

For an SNAr reaction to occur, an electron-withdrawing group must be positioned ortho or para to the leaving group to effectively stabilize the negative charge of the Meisenheimer intermediate. wikipedia.orgmasterorganicchemistry.com In this compound, the bromine atom at C3 serves as the leaving group. The powerful electron-withdrawing nitro group is located at C4, which is para to the C1-hydroxyl but ortho to the C3-bromine. This ortho relationship is crucial, as it allows the nitro group to stabilize the negative charge that develops in the ring during the nucleophilic attack at the C3 position.

The reaction is initiated by the attack of a nucleophile (e.g., an alkoxide, amine, or thiolate) on the carbon atom bearing the bromine. This step is typically the rate-determining step as it disrupts the ring's aromaticity. wikipedia.org The resulting Meisenheimer complex is stabilized by delocalization of the negative charge onto the oxygen atoms of the nitro group. In the final step, the leaving group (bromide ion) is expelled, and the aromaticity of the ring is restored, yielding the substituted product. The rate of reaction generally increases with the electronegativity of the leaving group, which is why aryl fluorides are often more reactive than aryl bromides in SNAr reactions. masterorganicchemistry.com

Reductive Transformations of the Nitro Group to Amino Derivatives

The reduction of an aromatic nitro group to a primary amine is a fundamental transformation in organic synthesis, providing a route to anilines which are valuable synthetic intermediates. jsynthchem.com This conversion requires a six-electron reduction and can be accomplished using a wide array of reagents and conditions. nih.gov

Common methods for this transformation fall into two main categories: catalytic hydrogenation and metal-acid reductions. masterorganicchemistry.com

Catalytic Hydrogenation: This method involves treating the nitro compound with hydrogen gas (H₂) in the presence of a metal catalyst. Commonly used catalysts include palladium on carbon (Pd/C), platinum(IV) oxide (PtO₂), and Raney nickel. This method is often clean and efficient.

Metal-Acid Systems: A classic and reliable method involves the use of a metal, such as iron (Fe), tin (Sn), or zinc (Zn), in the presence of an acid, typically hydrochloric acid (HCl). masterorganicchemistry.com The Fe/HCl system is often preferred for its cost-effectiveness and milder reaction conditions. Tin(II) chloride (SnCl₂) in ethanol (B145695) is another effective system that operates under pH-neutral conditions. masterorganicchemistry.com

These methods are generally chemoselective for the nitro group, leaving other functional groups like the phenolic hydroxyl, methyl, and bromo substituents on the this compound molecule intact. The resulting product would be 4-amino-3-bromo-5-methylphenol.

Table 1: Common Reagents for Aromatic Nitro Group Reduction
Reagent SystemTypical ConditionsNotes
H₂ / Pd/CMethanol or Ethanol solvent, room temperature to moderate heat, atmospheric or elevated pressure.Highly efficient and clean; can sometimes affect other reducible groups.
Fe / HClAqueous ethanol, reflux.Inexpensive and widely used in industry.
Sn / HClEthanol, reflux.A classic method, though tin salts can be problematic in waste disposal.
SnCl₂ ⋅ 2H₂OEthanol or Ethyl Acetate, reflux.A milder alternative to metal/acid systems.
NaBH₄ / CatalystSodium borohydride (B1222165) can reduce nitro groups when used with a catalyst like Ni(PPh₃)₄. jsynthchem.comOffers different selectivity compared to standard methods.

Oxidative Reactions of the Phenolic Hydroxyl Group

The phenolic hydroxyl group is susceptible to oxidation, though the reactions can be complex and lead to a variety of products depending on the oxidant and reaction conditions. Phenols can be oxidized to quinones, or they may undergo oxidative coupling to form polymeric materials. nih.gov

The presence of other substituents on the aromatic ring significantly influences the outcome of the oxidation. In the case of this compound, the ring is substituted with both electron-donating (-OH, -CH₃) and electron-withdrawing (-Br, -NO₂) groups. The oxidation of substituted nitrophenols, particularly in processes like supercritical water oxidation, has been studied, revealing that the identity and location of substituents affect reactivity. acs.org For instance, electrochemical oxidation of p-nitrophenol can lead to polymerization at low potentials or reaction with hydroxyl radicals at higher potentials. nih.gov Strong oxidizing agents would likely lead to degradation of the aromatic ring itself. Milder, more controlled oxidation could potentially form a corresponding phenoxy radical, which could then dimerize or react further.

Coupling Reactions (e.g., Suzuki, Heck, Sonogashira) Involving the Bromo Substituent

The bromine atom in this compound serves as a handle for various palladium-catalyzed cross-coupling reactions, which are powerful tools for forming new carbon-carbon bonds. Aryl bromides are common and effective substrates for these transformations.

Suzuki-Miyaura Coupling: This reaction couples the aryl bromide with an organoboron compound (typically a boronic acid or ester) in the presence of a palladium catalyst and a base. wikipedia.orglibretexts.org Reacting this compound with an arylboronic acid, for example, would yield a substituted biphenyl (B1667301) derivative. This reaction is widely used due to the stability and low toxicity of the boronic acid reagents. nih.gov

Heck Coupling: The Heck reaction involves the coupling of the aryl bromide with an alkene to form a substituted alkene. A palladium catalyst and a base are required, and the reaction typically forms a new carbon-carbon bond at the less substituted end of the alkene double bond.

Sonogashira Coupling: This reaction couples the aryl bromide with a terminal alkyne. It requires a palladium catalyst, a copper(I) co-catalyst, and a base (usually an amine). This method is a direct way to synthesize aryl-substituted alkynes.

In all these reactions, the C-Br bond undergoes oxidative addition to a Pd(0) catalyst, initiating the catalytic cycle. libretexts.org The specific choice of catalyst, ligands, base, and solvent is crucial for optimizing the reaction yield and preventing side reactions.

Acid-Base Equilibria and Proton Transfer Mechanisms (e.g., pKa determination methodologies)

The phenolic hydroxyl group of this compound is acidic, and its pKa value is a measure of this acidity. The pKa is significantly influenced by the electronic effects of the other ring substituents.

Electron-withdrawing groups (-NO₂ and -Br) stabilize the corresponding phenoxide anion through inductive and/or resonance effects, thereby increasing the acidity of the phenol (B47542) (lowering the pKa).

Electron-donating groups (-CH₃) destabilize the phenoxide anion, decreasing acidity (raising the pKa).

Compared to phenol (pKa ≈ 10), the presence of the strongly electron-withdrawing nitro group and the inductively withdrawing bromine atom is expected to substantially increase the acidity of this compound. The methyl group will have a smaller, opposing effect. For comparison, the pKa values of 2-nitrophenol (B165410) and 4-nitrophenol (B140041) are approximately 7.2, while that of 3-nitrophenol (B1666305) is 8.4. nih.gov The combined effects in the target molecule would likely result in a pKa value in the acidic phenol range.

The pKa of phenolic compounds is commonly determined using spectrophotometric titration. chem-soc.si This method relies on the fact that the phenol and its conjugate base (phenoxide) have different UV-visible absorption spectra. By measuring the absorbance of a solution at a specific wavelength across a range of pH values, the ratio of the protonated to deprotonated species can be determined, and the pKa can be calculated using the Henderson-Hasselbalch equation. Potentiometric titration is another widely used method. chem-soc.si

Investigation of Intramolecular Interactions and Hydrogen Bonding

In this compound, the hydroxyl group at C1 and the nitro group at C4 are ortho to each other. This spatial arrangement allows for the formation of a strong intramolecular hydrogen bond between the hydrogen atom of the hydroxyl group and one of the oxygen atoms of the nitro group. doubtnut.comdoubtnut.com

This internal hydrogen bonding forms a stable six-membered ring, which has significant consequences for the molecule's physical and chemical properties:

Physical Properties: Intramolecular hydrogen bonding reduces the ability of the hydroxyl group to participate in intermolecular hydrogen bonding with other molecules. This typically leads to increased volatility and a lower boiling point compared to isomers where such bonding is not possible (e.g., a para-nitrophenol derivative). doubtnut.comdoubtnut.comlearncbse.in It also tends to decrease solubility in water.

Spectroscopic Properties: In infrared (IR) spectroscopy, the O-H stretching frequency is shifted to a lower wavenumber and the peak becomes broader compared to a non-hydrogen-bonded phenol. In proton NMR spectroscopy, the chemical shift of the phenolic proton is shifted significantly downfield due to the deshielding effect of the hydrogen bond.

Environmental Research Perspectives on Nitrophenols and Analogues

Methodologies for Assessing Environmental Presence and Distribution of Halogenated Nitrophenols

Assessing the environmental footprint of halogenated nitrophenols necessitates robust analytical methodologies capable of detecting and quantifying these compounds in complex matrices such as water, soil, and biological tissues. The lipophilic nature of these compounds, enhanced by the presence of halogen atoms, influences their partitioning in the environment, often leading to their accumulation in sediments and biota.

Commonly employed strategies for environmental assessment begin with sample collection, followed by extraction and cleanup procedures to isolate the target analytes from interfering substances. Solid-phase extraction (SPE) is a widely used technique for the preconcentration of nitrophenols from aqueous samples. For soil and sediment samples, microwave-assisted extraction (MAE) has been shown to be effective in releasing these compounds into an aqueous phase for subsequent analysis.

The selection of analytical techniques is dictated by the specific physicochemical properties of the halogenated nitrophenol of interest and the required sensitivity and selectivity of the analysis. Gas chromatography (GC) and high-performance liquid chromatography (HPLC) are the two primary separatory techniques utilized.

Advanced Analytical Techniques for Trace-Level Detection in Environmental Matrices

The low concentrations at which halogenated nitrophenols are often found in the environment demand highly sensitive analytical methods for their detection. cdc.gov Modern analytical chemistry offers a suite of techniques capable of achieving the required low limits of detection (LOD).

Gas chromatography coupled with mass spectrometry (GC-MS) is a powerful tool for the analysis of volatile and semi-volatile organic compounds, including halogenated nitrophenols. However, the polar nature of the phenolic hydroxyl group can lead to poor chromatographic peak shape and reduced sensitivity. researchgate.net To address this, a derivatization step, such as acetylation, is often employed to convert the polar hydroxyl group into a less polar ester, thereby improving volatility and chromatographic performance.

In GC-MS analysis, the sample is first vaporized and separated based on its components' boiling points and interactions with the stationary phase of the GC column. The separated components then enter the mass spectrometer, where they are ionized and fragmented. The resulting mass spectrum provides a unique fingerprint for each compound, allowing for its identification and quantification. The use of high-resolution mass spectrometry (HRMS) can further enhance selectivity and sensitivity. thermofisher.com For targeted analysis of specific compounds, operating the mass spectrometer in selected ion monitoring (SIM) mode can significantly improve the signal-to-noise ratio and achieve lower detection limits.

Table 1: Example GC-MS Parameters for Nitrophenol Analysis

ParameterCondition
Column TypeTRACE TR-5MS (or equivalent)
Injector Temperature280 °C
Carrier GasHelium
Oven Temperature ProgramInitial 120°C, ramped to 330°C
Ionization ModeElectron Impact (EI)
DetectorMass Spectrometer (in SIM mode)

Liquid chromatography-mass spectrometry (LC-MS) is particularly well-suited for the analysis of polar and non-volatile compounds, making it an excellent alternative to GC-MS for halogenated nitrophenols without the need for derivatization. wln.nl In LC-MS, the sample is dissolved in a liquid mobile phase and pumped through a column packed with a solid stationary phase. The separation is based on the differential partitioning of the analytes between the two phases.

The separated compounds are then introduced into the mass spectrometer via an interface, such as electrospray ionization (ESI) or atmospheric pressure chemical ionization (APCI), which generates ions in the gas phase. Tandem mass spectrometry (MS/MS) can be employed for enhanced selectivity and sensitivity, where a specific parent ion is selected, fragmented, and a characteristic product ion is monitored. nih.gov This technique, known as multiple reaction monitoring (MRM), is highly specific and allows for the quantification of trace-level contaminants in complex environmental matrices. shimadzu.com

High-performance liquid chromatography (HPLC) with ultraviolet (UV) detection is a robust and widely available technique for the analysis of nitrophenols. chromatographyonline.comacs.org The presence of the nitro group and the phenolic ring results in strong UV absorbance, allowing for sensitive detection. The separation is typically achieved using a reversed-phase column, where a nonpolar stationary phase is used with a polar mobile phase. sielc.com

Method development in HPLC involves optimizing the mobile phase composition, pH, and flow rate to achieve the desired separation of the target analyte from other compounds in the sample. chromatographyonline.com The use of a diode-array detector (DAD) can provide spectral information, aiding in the identification and purity assessment of the chromatographic peaks. researchgate.net

Table 2: Example HPLC Parameters for Nitrophenol Separation

ParameterCondition
ColumnC18 reversed-phase
Mobile PhaseMethanol/water or acetonitrile/water gradient
DetectorUV-Vis or Diode-Array Detector (DAD)
WavelengthDetermined by the absorbance maximum of the analyte
Flow RateTypically 0.5 - 1.5 mL/min

Biotransformation and Biodegradation Pathways of Related Nitrophenols

The environmental fate of nitrophenols is significantly influenced by microbial activity. researchgate.net Microorganisms have evolved diverse metabolic pathways to utilize these compounds as sources of carbon, nitrogen, and energy. The biodegradation of nitrophenols is a key process in their removal from contaminated environments.

The microbial degradation of nitrophenols can proceed through two primary initial steps: the reduction of the nitro group or the hydroxylation of the aromatic ring. The specific pathway utilized depends on the microbial species and the environmental conditions.

In many bacteria, the degradation of p-nitrophenol is initiated by a monooxygenase enzyme that hydroxylates the aromatic ring, leading to the formation of 4-nitrocatechol (B145892) or hydroquinone (B1673460) with the release of the nitro group as nitrite (B80452). nih.gov The resulting dihydroxybenzenes are then susceptible to ring cleavage by dioxygenase enzymes, followed by further degradation through central metabolic pathways. nih.gov

An alternative pathway involves the initial reduction of the nitro group to a hydroxylamino group, followed by a Bamberger-like rearrangement to form aminophenols. These can then be further metabolized. The degradation of 2,6-dibromo-4-nitrophenol (B181593) by Cupriavidus sp. strain CNP-8 has been shown to proceed via sequential denitration and debromination catalyzed by a FADH2-dependent monooxygenase. cas.cn

The enzymes involved in these pathways often exhibit broad substrate specificity, allowing them to act on a range of substituted nitrophenols. nih.gov For instance, the two-component p-nitrophenol monooxygenase from Rhodococcus sp. 21391 has been shown to catalyze the oxidation of various nitrophenols and halogenated phenols. nih.gov

Table 3: Key Enzymes in Nitrophenol Biodegradation

EnzymeFunctionExample Pathway
Nitrophenol MonooxygenaseHydroxylation of the aromatic ring, often leading to nitro group removal.p-Nitrophenol degradation via hydroquinone or 1,2,4-benzenetriol. nih.gov
NitroreductaseReduction of the nitro group to an amino group.Initial step in the degradation of some nitroaromatics.
DioxygenaseCleavage of the aromatic ring.Degradation of catechols and hydroquinones. nih.gov
DehalogenaseRemoval of halogen substituents.Degradation of halogenated aromatic compounds. cas.cn

Identification of Biodegradation Intermediates

The microbial degradation of 3-bromo-5-methyl-4-nitrophenol is an area of specialized research. While studies focusing exclusively on this compound are limited, significant insights can be drawn from research on its close analogue, 3-methyl-4-nitrophenol (B363926) (3M4NP), a primary breakdown product of the insecticide fenitrothion. nih.govnih.gov The biodegradation pathways of 3M4NP have been elucidated in several bacterial strains, providing a robust framework for understanding the likely metabolic fate of its brominated counterpart.

Research on Burkholderia sp. strain SJ98 has been particularly revealing. nih.govfrontiersin.org This strain utilizes 3M4NP as its sole source of carbon and energy. nih.gov Initial studies suggested that the degradation proceeded through catechol as a major intermediate. nih.gov However, more recent and detailed biochemical and molecular analyses have identified a different pathway. It is now understood that the degradation of 3M4NP in Burkholderia sp. SJ98 proceeds through the formation of methyl-1,4-benzoquinone (MBQ) and methylhydroquinone (B43894) (MHQ) as key intermediates before the aromatic ring is cleaved. nih.govfrontiersin.org

The enzymatic process begins with the monooxygenation of 3M4NP, catalyzed by the enzyme p-nitrophenol 4-monooxygenase (PnpA), which converts it to MBQ. nih.govfrontiersin.org Subsequently, a 1,4-benzoquinone (B44022) reductase (PnpB) catalyzes the reduction of MBQ to MHQ. nih.govfrontiersin.org This hydroquinone pathway is also observed in other bacteria that degrade 3M4NP. nih.gov The enzymes involved in the degradation of p-nitrophenol (PNP) and 2-chloro-4-nitrophenol (B164951) (2C4NP) in this strain are also responsible for the breakdown of 3M4NP. nih.govfrontiersin.org

The presence of a bromine atom at the 3-position in this compound introduces an additional consideration: dehalogenation. Microbial degradation is a primary process determining the environmental fate of halogenated organic compounds. mdpi.com Bacteria have evolved various enzymatic mechanisms to cleave carbon-halogen bonds. This step can occur at different stages of the degradation pathway. It is plausible that the biodegradation of this compound involves an initial dehalogenation step, or that the bromine is removed from one of the subsequent intermediates.

Based on the established pathway for 3M4NP, the following table outlines the likely and potential intermediates in the biodegradation of this compound.

Parent CompoundPotential IntermediateFormation StepNotes
This compound3-bromo-5-methyl-1,4-benzoquinoneInitial monooxygenationAnalogous to the formation of MBQ from 3M4NP.
3-bromo-5-methyl-1,4-benzoquinone3-bromo-5-methylhydroquinoneReduction of the benzoquinoneAnalogous to the formation of MHQ from MBQ.
This compoundMethylhydroquinone (MHQ)Reductive dehalogenation and denitrationThis would involve early removal of both bromine and the nitro group.
3-bromo-5-methylhydroquinoneRing cleavage productsDioxygenase-catalyzed ring openingThe brominated hydroquinone would be further processed.

Photodegradation Mechanisms and Environmental Photochemistry

The environmental fate of nitrophenolic compounds in aquatic and atmospheric environments is significantly influenced by photochemical processes. cdc.gov The photodegradation of this compound is dictated by the absorption of light, which initiates a series of chemical reactions. Nitrophenols strongly absorb sunlight, and photolysis is a key degradation pathway, especially in surface waters and the atmosphere. cdc.govrsc.org

The photochemistry of nitrophenols is complex, involving several potential mechanisms:

Excited State Reactions : Upon absorbing photons, the molecule is promoted to an excited electronic state (e.g., a triplet state, T1). This excited molecule is highly reactive and can undergo dissociation. rsc.org

C-NO2 Bond Cleavage : A primary photochemical pathway for nitrophenols involves the cleavage of the bond between the aromatic ring and the nitro group. This can lead to the formation of hydroxyl radicals (OH•) and nitric oxide (NO). rsc.org

HONO Formation : In aqueous environments, excited nitrophenols can react with surrounding water molecules through intermolecular hydrogen transfer, leading to the formation of atmospheric nitrous acid (HONO). rsc.orgresearchgate.net This is an important process as HONO itself is a major source of hydroxyl radicals in the atmosphere. rsc.org

Dehalogenation : The presence of a carbon-bromine bond introduces another significant photochemical pathway. The photolysis of halogenated aromatic compounds often results in the cleavage of the C-X (carbon-halogen) bond. researchgate.net This dehalogenation can occur in the excited singlet or triplet states and may lead to the formation of a halogen-free version of the compound or other derivatives. researchgate.netrsc.org

For this compound, a combination of these mechanisms is expected. Irradiation with environmentally relevant wavelengths of light would likely lead to competing reactions involving both the nitro group and the bromine substituent. The specific products would depend on environmental conditions such as the solvent (e.g., water, organic media), pH, and the presence of other photosensitizing substances like dissolved organic matter. nih.gov

The table below summarizes potential primary photodegradation products of this compound based on established photochemical mechanisms for related compounds.

Reaction TypePotential PhotoproductsSignificance
Photodehalogenation3-methyl-4-nitrophenolRemoval of the bromine atom, reducing halogenated organic load.
Photodenitration3-bromo-5-methylphenol (B1280546); radical speciesCleavage of the C-NO2 bond, a common pathway for nitroaromatics. rsc.org
HydroxylationBrominated and methylated nitro-catechols or nitro-hydroquinonesReaction with photochemically generated hydroxyl radicals.
Ring CleavageSmaller aliphatic acids and aldehydesAdvanced oxidation leading to mineralization of the aromatic ring.

Environmental Fate Modeling and Predictive Research for Related Compounds

Predicting the environmental fate of organic compounds like this compound is crucial for risk assessment. In the absence of extensive experimental data for every chemical, computational methods, particularly Quantitative Structure-Activity Relationship (QSAR) and Quantitative Structure-Property Relationship (QSPR) models, are invaluable. nih.govnih.gov These models establish mathematical relationships between the chemical structure of a compound and its physicochemical properties, toxicity, or environmental fate. nih.govjst.go.jp

For substituted phenols, QSAR models have been extensively developed to predict various endpoints. jst.go.jpnih.govresearchgate.net The toxicity and environmental behavior of these compounds are strongly influenced by two main parameters: hydrophobicity and electronic effects. jst.go.jp These characteristics are quantified using molecular descriptors, which are numerical values derived from the molecular structure.

Key molecular descriptors used in fate modeling for phenolic compounds include:

Hydrophobicity (log P or log Kow) : This describes the partitioning of a compound between octanol (B41247) and water and is a key predictor of bioaccumulation, soil adsorption, and baseline toxicity. jst.go.jp

Dissociation Constant (pKa) : This indicates the tendency of the phenolic proton to dissociate. The degree of ionization affects a compound's solubility, transport, and biological uptake. jst.go.jp

Electronic Descriptors : These include Hammett sigma constants, dipole moment (μ), and quantum chemical parameters like the energy of the Highest Occupied Molecular Orbital (EHOMO) and the Lowest Unoccupied Molecular Orbital (ELUMO). nih.govjst.go.jp These descriptors quantify the effects of substituents (like -Br, -CH3, -NO2) on the electron distribution in the molecule, which influences its reactivity and degradation potential. acs.org

Topological and Steric Descriptors : These describe the size, shape, and branching of the molecule, which can influence how it interacts with enzymes and environmental matrices. nih.gov

By inputting these descriptors for this compound into established QSAR models for substituted phenols, researchers can estimate its environmental properties. researchgate.nettandfonline.com For example, models can predict its rate of biodegradation, its potential for adsorption to soil and sediment, and its volatilization from water. nih.govnih.gov

The following table presents key descriptor types and the environmental properties they help predict for substituted phenols.

Descriptor TypeExamplesPredicted Environmental Property/Process
Hydrophobicitylog P (Octanol-Water Partition Coefficient)Soil/sediment adsorption, bioaccumulation, water solubility. nih.govjst.go.jp
ElectronicEHOMO, ELUMO, Hammett constantsBiodegradability, reaction rates for abiotic degradation (e.g., oxidation). nih.govacs.org
AciditypKaMobility in soil and water, bioavailability. jst.go.jp
Constitutional/TopologicalMolecular Weight, Connectivity IndicesGeneral physical properties, diffusion rates. nih.gov

These predictive models are essential tools that allow for the proactive assessment of new or less-studied compounds, guiding environmental monitoring and management efforts. nih.gov

Applications As Precursors or Building Blocks in Chemical Synthesis

Utilization in the Synthesis of Complex Organic Molecules

A detailed literature search did not yield specific examples of 3-bromo-5-methyl-4-nitrophenol being used as a key precursor in the total synthesis or formal synthesis of complex natural products or other intricate organic molecules. In principle, substituted phenols are valuable starting materials in organic synthesis. The functional groups of this compound could theoretically allow for its integration into larger molecular frameworks through various reactions, such as etherification of the hydroxyl group, nucleophilic aromatic substitution of the bromine or nitro group, or cross-coupling reactions at the C-Br bond.

Role in the Development of Heterocyclic Compounds

There is no specific information in the reviewed literature detailing the role of this compound in the development of heterocyclic compounds. Generally, nitrophenols can serve as precursors for benzoxazoles or other fused heterocyclic systems. The ortho-position of the nitro group to the hydroxyl group is typically a key structural feature for such cyclization reactions. Given the meta-position of the nitro group relative to the hydroxyl group in this specific molecule, different synthetic pathways would be required. The bromo-substituent could also serve as a handle for metal-catalyzed cross-coupling reactions to build heterocyclic rings.

Application in the Synthesis of Dyes and Pigments

Specific research detailing the application of this compound in the synthesis of dyes and pigments has not been found. Nitrophenols and their derivatives have historically been used as precursors for azo dyes through the reduction of the nitro group to an amine, followed by diazotization and coupling. The specific combination of substituents on this compound would influence the final color and properties of any potential dye, but no concrete examples of its use for this purpose are currently documented.

Integration into Advanced Functional Materials Research

A thorough search of scientific databases and research articles did not reveal any studies where this compound has been integrated into advanced functional materials. The synthesis of functional materials often involves polymerizing monomers or modifying surfaces with molecules that possess specific electronic, optical, or physical properties. While the high degree of functionalization on this molecule could make it a candidate for such applications, there is no published research to confirm its use in areas like liquid crystals, polymers, or organic electronics.

Precursor in Organometallic and Organosilicon Chemistry Research

No documented research was found on the use of this compound as a precursor in organometallic or organosilicon chemistry. The hydroxyl group could be used to form organosilicon ethers, and the bromine atom could potentially undergo oxidative addition to a low-valent metal center to form an organometallic complex. However, these potential reactions are not specifically reported for this compound in the available literature.

Future Research Directions and Emerging Methodologies

Development of Novel Synthetic Routes with Enhanced Selectivity

The synthesis of polysubstituted aromatic compounds like 3-bromo-5-methyl-4-nitrophenol often poses challenges in achieving high regioselectivity and yield. Traditional methods may involve multi-step processes with harsh conditions. Future research is anticipated to focus on developing more efficient and selective synthetic strategies.

Key areas for development include:

Catalyst-Driven Selectivity : The exploration of novel catalysts, such as zeolites or metal-organic frameworks (MOFs), could offer shape-selective control over the nitration and bromination of cresol (B1669610) precursors. Studies on the synthesis of nitrophenols have investigated catalysts like H-β and γ-alumina to control the selectivity of ortho and para isomers. researchgate.net

Flow Chemistry : Continuous flow reactors provide superior control over reaction parameters like temperature, pressure, and mixing. This can enhance reaction safety, particularly for nitration, and improve selectivity by minimizing side-product formation.

Green Chemistry Approaches : The use of milder and more environmentally benign reagents is a critical direction. This could involve enzymatic catalysis or the use of alternative nitrating and brominating agents that reduce hazardous waste. For example, processes that avoid costly surfactants and harsh catalysts are being sought for the commercial production of nitrophenols. researchgate.net

A comparative table of potential synthetic approaches is presented below.

MethodologyPotential AdvantagesResearch Focus
Advanced Catalysis High regioselectivity, Increased yield, Reusability of catalystsDevelopment of shape-selective zeolites, functionalized MOFs, and organocatalysts.
Flow Chemistry Enhanced safety, Precise control of reaction conditions, ScalabilityOptimization of reactor design, real-time monitoring, and integration of purification steps.
Biocatalysis High specificity, Mild reaction conditions, Environmental sustainabilityDiscovery and engineering of enzymes (e.g., halogenases, nitrases) for specific transformations.

Advanced Spectroscopic Techniques for in situ Reaction Monitoring

Understanding reaction mechanisms and kinetics is fundamental to optimizing synthetic routes. Advanced spectroscopic techniques that allow for in situ (in the reaction mixture) monitoring are invaluable for gaining real-time insights into the formation of this compound.

Emerging techniques in this area include:

Process Analytical Technology (PAT) : Integrating techniques like Fourier-transform infrared (FTIR), Raman, and Near-Infrared (NIR) spectroscopy directly into the reaction vessel. spectroscopyonline.commdpi.com These methods can track the concentration of reactants, intermediates, and products in real-time.

Raman Spectroscopy : This technique is particularly useful for monitoring reactions in aqueous or complex media, as water is a weak Raman scatterer. It can provide detailed information on the vibrational modes of the molecule, allowing for the tracking of functional group transformations during synthesis. mdpi.com

X-ray Absorption Spectroscopy (XAS) : For reactions involving metal catalysts, in situ XAS can provide critical information about the catalyst's oxidation state and coordination environment throughout the reaction, helping to elucidate the catalytic cycle. frontiersin.org

These techniques provide a continuous stream of data that can be used to build kinetic models, identify reaction intermediates, and ensure consistent product quality. youtube.com

Integration of Machine Learning and AI in Predicting Reactivity and Properties

The convergence of computational chemistry and artificial intelligence (AI) is revolutionizing chemical research. For a molecule like this compound, machine learning (ML) and AI can be applied in several ways.

Reaction Outcome Prediction : AI models can be trained on vast datasets of chemical reactions to predict the most likely products, yields, and optimal conditions for the synthesis of this compound, thereby reducing the need for extensive empirical experimentation. acs.org

Property Prediction (QSAR) : Quantitative Structure-Activity Relationship (QSAR) models, powered by machine learning, can predict the physicochemical properties (e.g., solubility, pKa) and potential biological activity of the molecule. researchgate.net This is crucial for identifying potential applications early in the research process. Traditional predictive methods often rely on simple electronic properties like electronegativity and ionization energy, but ML approaches can integrate a much wider range of descriptors for more accurate predictions. nih.govresearchgate.netrsc.org

Materials Discovery : AI algorithms can screen virtual libraries of related compounds to identify derivatives of this compound with enhanced properties for specific applications, such as improved binding affinity to a biological target or desired optoelectronic properties.

The table below outlines the potential impact of AI/ML in the study of this compound.

AI/ML ApplicationObjectiveExpected Outcome
Reaction Modeling Predict optimal synthetic pathways and conditions.Accelerated discovery of efficient synthetic routes; reduced experimental costs.
Property Prediction Forecast physicochemical and biological properties.Early identification of potential applications and hazards. researchgate.net
Inverse Design Design new molecules based on desired properties.Generation of novel derivatives with tailored functionalities.

Mechanistic Studies of Environmental Degradation Pathways

The presence of nitro, bromo, and phenolic groups suggests that this compound could be an environmental pollutant. Understanding its fate and persistence is crucial. Future research will likely focus on elucidating its degradation mechanisms.

Biodegradation : Studies on analogous compounds like 3-methyl-4-nitrophenol (B363926) (3M4NP) have shown that microorganisms can degrade them. For instance, Burkholderia sp. strain SJ98 degrades 3M4NP by initially forming methyl-1,4-benzoquinone (MBQ) and methylhydroquinone (B43894) (MHQ). frontiersin.orgnih.gov Research is needed to determine if similar pathways exist for the brominated analog and to identify the specific enzymes involved.

Photodegradation : Nitrophenols are known to undergo photolysis in the atmosphere and in water. cdc.govrsc.orgrsc.org The photolytic pathways of this compound, including the identification of transient species and final breakdown products, require investigation. This is particularly relevant as the photolysis of some nitrophenols can be a source of atmospheric nitrous acid (HONO). rsc.org

Advanced Oxidation Processes (AOPs) : Investigating the degradation of this compound using AOPs like the Fenton process (using hydrogen peroxide and iron catalysts) can provide insights into its chemical stability and inform potential remediation strategies for contaminated water. researchgate.net Studies on p-nitrophenol have shown that both oxidative and reductive processes can contribute to its degradation. nih.gov

Degradation PathwayKey Research QuestionsRelevant Analogs
Microbial Degradation Can microorganisms metabolize the compound? What are the metabolic intermediates and final products?3-Methyl-4-nitrophenol (3M4NP) frontiersin.orgnih.gov, p-Nitrophenol (PNP) nih.gov
Photodegradation What is the quantum yield of photolysis? What are the photoproducts in air and water?Ortho-nitrophenols rsc.orgrsc.org
Chemical Degradation How does the compound react with hydroxyl radicals and other oxidants?4-Nitrophenol (B140041) researchgate.net

Exploration of New Applications as Chemical Probes or Scaffolds

The multifunctional nature of this compound makes it an attractive candidate for development in various fields of applied chemistry.

Chemical Probes : The nitro group can act as a fluorescence quencher or an electrochemical reporter. The phenol (B47542) group can be modified to attach the molecule to other systems. These features could be exploited to design probes for detecting specific analytes or monitoring biological processes. Diketopyrrolopyrrole (DPP) molecules, for example, have been used for the detection of nitrophenol derivatives through fluorescence quenching. acs.org

Scaffolds in Medicinal Chemistry : The substituted phenol ring can serve as a starting scaffold for the synthesis of more complex molecules. The bromo- and nitro- groups are versatile handles for further chemical modifications, such as cross-coupling reactions or reduction to an amino group, respectively. This allows for the systematic development of compound libraries to screen for biological activity. For example, various substituted 3-arylcoumarins containing nitro, methyl, and bromo groups have been synthesized and tested for antibacterial activity. nih.gov

Materials Science : The compound could be used as a monomer or precursor for synthesizing polymers or functional materials. The polar nitro and hydroxyl groups could impart specific properties, such as thermal stability or non-linear optical activity, to new materials.

Future exploration in these areas will depend on a combination of synthetic innovation, computational screening, and rigorous testing to validate the functionality and utility of this promising chemical entity.

Q & A

Q. What are the optimal synthetic routes for preparing 3-bromo-5-methyl-4-nitrophenol, and how do reaction conditions influence regioselectivity?

Methodological Answer: The synthesis typically involves sequential nitration and bromination of a substituted phenol precursor. For example:

Nitration of 5-methylphenol : Use a nitrating mixture (e.g., HNO₃/H₂SO₄) under controlled temperature (0–5°C) to introduce the nitro group at the 4-position, yielding 5-methyl-4-nitrophenol .

Bromination : Electrophilic bromination (e.g., Br₂/FeBr₃ or HBr/H₂O₂) at the 3-position, leveraging the directing effects of the nitro (-NO₂) and methyl (-CH₃) groups. The nitro group deactivates the ring but directs incoming electrophiles to meta/para positions relative to itself, while the methyl group activates ortho/para positions. Optimizing stoichiometry and temperature (25–40°C) minimizes di-substitution byproducts .

Q. Key Characterization Tools :

  • NMR Spectroscopy : Confirm substitution patterns (e.g., ¹H NMR: methyl singlet at δ ~2.3 ppm; aromatic protons split by substituents).
  • X-ray Crystallography : Resolve regiochemistry (e.g., ORTEP-III software for structural elucidation) .

Q. How can researchers distinguish this compound from structural isomers using spectroscopic methods?

Methodological Answer:

  • IR Spectroscopy : The nitro group shows strong asymmetric stretching at ~1520 cm⁻¹ and symmetric stretching at ~1350 cm⁻¹. Bromine’s mass effect broadens C-Br stretching (~600 cm⁻¹) .
  • ¹³C NMR : Aromatic carbons adjacent to electron-withdrawing groups (Br, NO₂) deshield significantly (e.g., C-Br at δ ~110–120 ppm; C-NO₂ at δ ~145 ppm) .
  • Mass Spectrometry (HRMS) : Molecular ion [M]⁺ at m/z 235.97 (C₇H₆BrNO₃) and fragmentation patterns (e.g., loss of Br or NO₂ groups) confirm the structure .

Q. What are the solubility and stability considerations for handling this compound in laboratory settings?

Methodological Answer:

  • Solubility : Sparingly soluble in water but dissolves in polar aprotic solvents (DMSO, DMF) or halogenated solvents (CHCl₃, CCl₄).
  • Stability :
    • Light-sensitive: Store in amber vials at –20°C to prevent photodegradation of the nitro group.
    • Avoid strong bases: The phenolic -OH group (pKa ~7–8) can deprotonate, altering reactivity .

Advanced Research Questions

Q. How do intermolecular forces (e.g., hydrogen bonding) influence the crystal packing of this compound?

Methodological Answer:

  • Graph Set Analysis : The phenolic -OH forms O-H···O hydrogen bonds with nitro groups (d ≈ 2.8 Å, angle ~160°), creating cyclic dimers (graph set R₂²(8)). Bromine participates in weaker C-Br···O interactions (d ≈ 3.3 Å), stabilizing layered packing .
  • Impact on Properties : Strong hydrogen-bond networks correlate with higher melting points (~120–130°C) and reduced solubility in non-polar solvents .

Q. What mechanistic insights explain the compound’s reactivity in nucleophilic aromatic substitution (SNAr) reactions?

Methodological Answer:

  • Activation by Electron-Withdrawing Groups : The nitro group at C4 and bromine at C3 create a highly electron-deficient ring, facilitating SNAr at C3.
  • Kinetic Studies : Use Hammett plots to correlate substituent effects (σ values: NO₂ = +0.78, Br = +0.23) with reaction rates. For example, substituting Br with NH₂ under basic conditions (e.g., NH₃/EtOH, 80°C) proceeds via a Meisenheimer intermediate .

Q. How can computational chemistry predict the bioactivity of this compound derivatives?

Methodological Answer:

  • Docking Studies : Use software like AutoDock Vina to model interactions with biological targets (e.g., bacterial enzymes). The nitro group’s electron-withdrawing nature enhances binding to hydrophobic pockets.
  • QSAR Models : Correlate substituent parameters (e.g., logP, molar refractivity) with antimicrobial activity. For instance, derivatives with -CF₃ at C5 (logP ~2.5) show enhanced activity against S. aureus compared to -CH₃ analogs .

Q. How do structural modifications (e.g., replacing Br with Cl or F) alter the compound’s physicochemical and biological properties?

Methodological Answer:

  • Halogen Swapping :
    • Electronegativity : Fluorine (χ = 4.0) increases ring electron deficiency, accelerating SNAr but reducing lipophilicity (Cl: χ = 3.0; Br: 2.8).
    • Bioactivity : Bromine’s larger atomic radius enhances van der Waals interactions in enzyme binding. Comparative MIC data shows Br derivatives have 2–3× higher activity against Gram-negative bacteria than Cl analogs .

Q. What strategies resolve contradictions in reported bioactivity data for nitrophenol derivatives?

Methodological Answer:

  • Standardized Assays : Use Clinical and Laboratory Standards Institute (CLSI) guidelines for MIC testing to control variables (e.g., inoculum size, growth media).
  • Metabolite Analysis : LC-MS/MS can detect degradation products (e.g., nitro-reduction to amines under anaerobic conditions), which may confound activity results .

Q. How can researchers design experiments to study the environmental degradation pathways of this compound?

Methodological Answer:

  • Photolysis Studies : Expose aqueous solutions to UV light (λ = 254 nm) and monitor degradation via HPLC. Nitro group reduction to amine and C-Br bond cleavage are primary pathways .
  • Microbial Degradation : Use soil slurry assays with LC-HRMS to identify metabolites (e.g., hydroxylated intermediates) .

Q. What advanced techniques elucidate the compound’s role in supramolecular chemistry applications?

Methodological Answer:

  • Co-crystallization : Co-crystallize with hydrogen-bond acceptors (e.g., pyridine derivatives) to study synthon preferences.
  • Thermal Analysis : DSC/TGA reveals stability of supramolecular assemblies (e.g., melting points shift due to guest inclusion) .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.